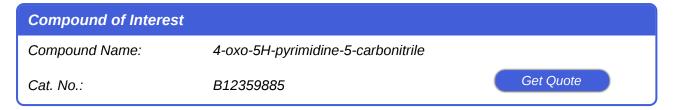


Preliminary Characterization of 4-oxo-5Hpyrimidine-5-carbonitrile Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary characterization of **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines common synthetic methodologies, spectral characterization, and a summary of their potential as anticancer agents, supported by quantitative data and detailed experimental protocols.

Synthesis

The synthesis of **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives typically involves a multicomponent reaction, often a variation of the Biginelli reaction. A general and widely adopted procedure involves the cyclocondensation of an aromatic aldehyde, a compound containing an active methylene group (like ethyl cyanoacetate or malononitrile), and a urea or thiourea derivative.[1][2]

A common starting material for further derivatization is 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[3] This core can be synthesized by reacting an aromatic aldehyde with malononitrile and urea in the presence of a suitable solvent and catalyst.[2][3] Further modifications, such as S-alkylation and substitution at various positions of the



pyrimidine ring, have been explored to generate a library of derivatives with diverse functionalities.[1][4]

General Experimental Protocol: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol) is prepared.[2] The reaction can be carried out under solvent-free conditions at elevated temperatures (e.g., 80 °C) or in a solvent such as absolute ethanol with a catalytic amount of a base like potassium carbonate.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is collected by filtration, washed with a suitable solvent like hot ethanol, and can be further purified by recrystallization. [2]

Spectral Characterization

The structural elucidation of the synthesized **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives is accomplished using a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

- FT-IR Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for N-H and NH₂ stretching vibrations in the range of 3177–3493 cm⁻¹, a sharp peak for the cyano group (C≡N) around 2217 cm⁻¹, and a strong absorption for the carbonyl group (C=O) at approximately 1693 cm⁻¹.[3]
- ¹H NMR Spectroscopy: The proton NMR spectra provide valuable information about the chemical environment of the protons in the molecule. For instance, the NH and NH₂ protons often appear as D₂O exchangeable signals. Aromatic protons resonate in the expected downfield region, and specific signals for substituents can be identified.[1][3]
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectra are used to confirm the carbon framework of the molecule. Characteristic signals for the carbonyl carbon, the cyano carbon, and the aromatic carbons are typically observed.[5]



 Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M+) corresponding to the calculated molecular formula.[3][6]

Biological Activity and Mechanism of Action

Derivatives of **4-oxo-5H-pyrimidine-5-carbonitrile** have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines.[1][3] [4][7] Their mechanism of action often involves the inhibition of key protein kinases implicated in cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][7][8] Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor angiogenesis and cell growth. For example, some compounds have shown higher cytotoxic activities than the standard drug sorafenib.[1]

Inhibition of Serine/Threonine Kinases

The PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, has also been identified as a target for this class of compounds.[4][9] Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis in cancer cells.[4][9]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Certain **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][10]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected **4-oxo-5H-pyrimidine- 5-carbonitrile** derivatives against various cancer cell lines.

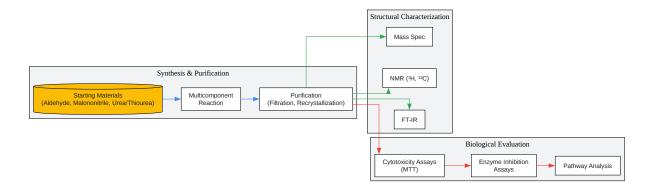


Compound	Target Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Reference
11e	HCT-116	1.14 ± 0.01	Sorafenib	8.96 ± 0.05	[1]
11e	MCF-7	1.54 ± 0.01	Sorafenib	11.83 ± 0.07	[1]
12b	VEGFR-2 (enzyme)	0.53 ± 0.07	Sorafenib	0.19 ± 0.15	[1]
8g	PIM-1 (enzyme)	373 nM	-	-	[4][9]
8k	PIM-1 (enzyme)	518 nM	-	-	[4][9]
81	PIM-1 (enzyme)	501 nM	-	-	[4][9]
3b	HCT-116	Close to Doxorubicin	Doxorubicin	-	[3]
10b	MCF-7	Close to Doxorubicin	Doxorubicin	-	[3]
10c	HEPG-2	Close to Doxorubicin	Doxorubicin	-	[3]
7f	K562	-	-	-	[10]
7f	PI3Kδ (enzyme)	6.99 ± 0.36	-	-	[10]
7f	PI3Ky (enzyme)	4.01 ± 0.55	-	-	[10]
7f	AKT-1 (enzyme)	3.36 ± 0.17	-	-	[10]

Signaling Pathway and Experimental Workflow Diagrams



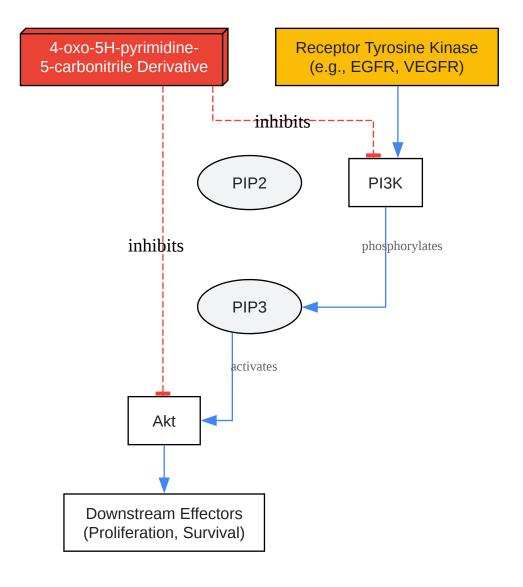
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the characterization of these compounds.



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Caption: General experimental workflow for the synthesis and characterization of derivatives.

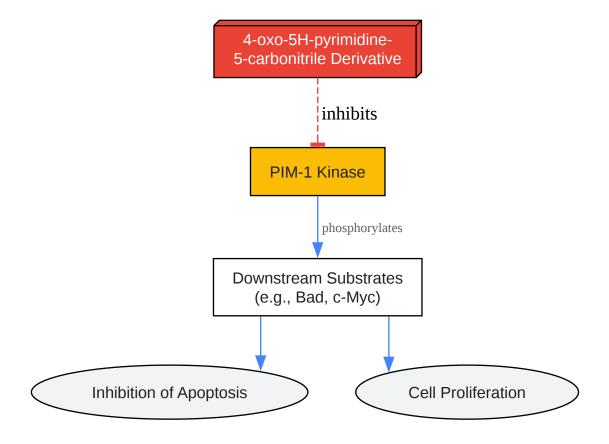




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Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.





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Caption: PIM-1 kinase inhibition by **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives.

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